

Astragaloside III pharmacokinetics two-compartment model rats

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Compound Focus: Astragaloside III

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Two-Compartment Model & Key Pharmacokinetic Parameters

Research has demonstrated that the plasma concentration-time profile of **Astragaloside III** in rats is best described by a **two-compartment open model** [1]. The table below summarizes the core quantitative parameters derived from this model for **Astragaloside III** (AST III), alongside a comparison with its structural analog, Astragaloside IV (AST IV), which also follows the same pharmacokinetic model [1].

Table 1: Key Pharmacokinetic Parameters for Astragaloside III and IV in Rats

Parameter	Astragaloside III	Astragaloside IV
Pharmacokinetic Model	Two-compartment model [1]	Two-compartment model [1]
Absolute Bioavailability	4.15 ± 0.67% [2]	Information missing from search results
Elimination Half-Life (t _{1/2})	2.13 ± 0.11 h (after oral administration) [2]	Information missing from search results

Parameter	Astragaloside III	Astragaloside IV
Tissue Distribution Trend	C(thymus) > C(spleen) > C(stomach) > C(liver) > C(heart) > C(kidney) > C(lung) > C(testicle) [1]	Information missing from search results

A separate study provides further insight into the compound's disposition, reporting an absolute bioavailability of only **4.15%** and an elimination half-life of approximately **2 hours** after oral administration [2]. The tissue distribution data indicates significant accumulation in immune organs like the thymus and spleen, which aligns with its known immunomodulatory effects [1] [3].

Experimental Protocols & Methodologies

To support your own research, here are the detailed methodologies from the key studies that established the two-compartment model for **Astragaloside III**.

1. UPLC-ESI-MS Method for Plasma and Tissue Analysis [1]

This protocol outlines the development and validation of a rapid, specific method for quantifying **Astragaloside III** in biological matrices.

- **Instrumentation:** Waters ACQuity UPLC system coupled to a Quattro Premier XE Micro mass spectrometer.
- **Chromatography:**
 - **Column:** Fluoro-Phenyl column (2.1 × 50 mm, 1.7 μm).
 - **Mobile Phase:** (A) 0.3% formic acid in water; (B) acetonitrile.
 - **Gradient Elution:**
 - 0–3 min: 20–40% B
 - 3–6 min: 40–64% B
 - 6–8 min: 64–82% B
 - **Run Time:** 8 minutes.
 - **Injection Volume:** 10 μL.
- **Mass Spectrometry:**
 - **Ionization Mode:** Positive electrospray ionization (ESI+).
 - **Scan Mode:** Multiple Reaction Monitoring (MRM).
 - **MRM Transitions:**
 - **Astragaloside III:** m/z 807.61 → 335.22
 - Internal Standard (Hesperidin): m/z 633.18 → 331.18

- **Source Conditions:** Capillary voltage 3.0 kV; source temperature 120°C; desolvation temperature 300°C.
- **Sample Preparation (Plasma):**
 - Spike 200 µL of rat plasma with 20 µL of Internal Standard working solution.
 - Precipitate proteins by adding 0.8 mL of methanol.
 - Vortex for 2 min, then treat ultrasonically for 10 min.
 - Centrifuge at 14,000 × g for 10 min.
 - Transfer supernatant and evaporate to dryness under a nitrogen stream at 45°C.
 - Reconstitute the residue in 200 µL of mobile phase and centrifuge again.
 - Inject 10 µL of the supernatant into the UPLC-MS/MS system.
- **Sample Preparation (Tissues):**
 - Homogenize 200 mg of tissue.
 - Spike with Internal Standard and add 5 mL of methanol.
 - Follow the same centrifugation, evaporation, and reconstitution steps as for plasma.

2. LC-MS/MS Method for Bioavailability Study [2]

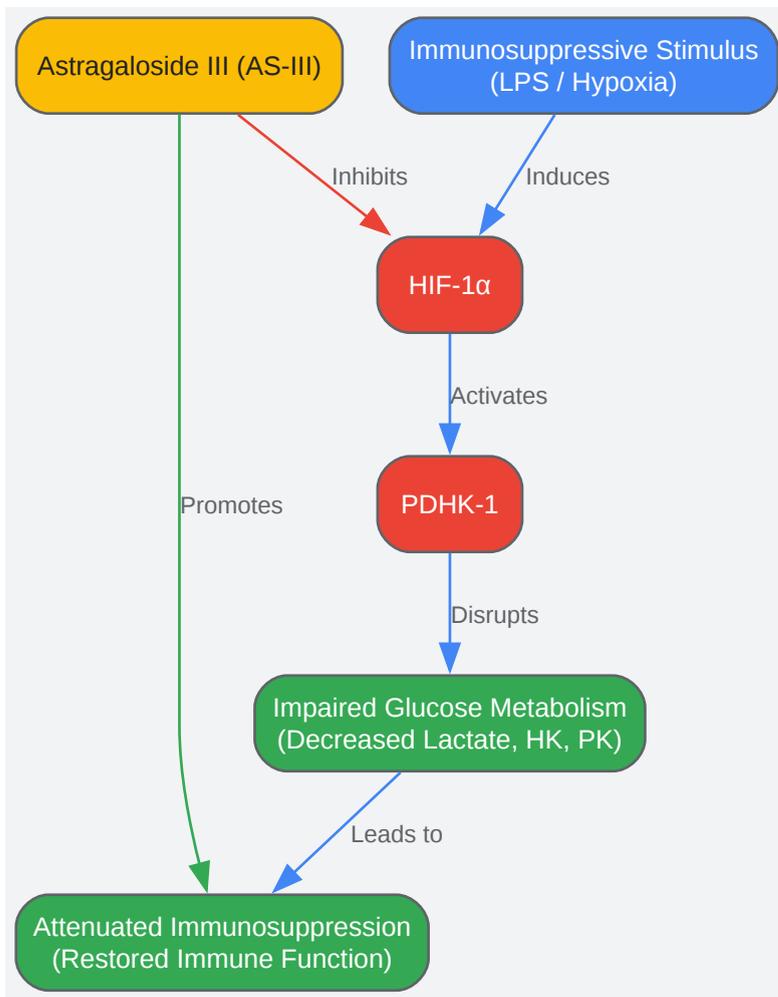
This method provides an alternative and validated approach specifically for plasma.

- **Sample Pretreatment:** Simple protein precipitation using a methanol-acetonitrile mixture (50:50, v/v).
- **Chromatography:** C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.
- **Internal Standard:** Buspirone.
- **Method Validation:** The method was validated for linearity (5.00-5000 ng/mL), precision, accuracy, recovery, and stability, meeting standard bioanalytical guidelines [2].

Proposed Mechanism of Action and Signaling Pathways

Beyond its pharmacokinetics, research has elucidated the immunomodulatory mechanism of **Astragaloside III**, which explains its high distribution to immune organs. A 2024 study identified that AS-III attenuates immunosuppression primarily through the **HIF-1 α /PDHK-1 pathway** [3].

The diagram below illustrates this signaling pathway and the role of **Astragaloside III**, created using DOT language as you requested.



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Diagram 1: AS-III attenuates immunosuppression by inhibiting the HIF-1 α /PDHK-1 pathway, based on network pharmacology and experimental validation [3].

Key Takeaways for Researchers

- **Pharmacokinetic Profile:** **Astragaloside III** follows a two-compartment model with very low oral bioavailability (~4%), rapid elimination, and a distinct tissue distribution profile favoring immune organs [1] [2].
- **Analytical Methods:** Robust UPLC/LC-MS/MS methods are available for quantifying **Astragaloside III** in plasma and tissues, which are critical for preclinical studies [1] [2].
- **Mechanistic Insight:** The compound's pharmacokinetic behavior, particularly its tissue distribution, is consistent with its pharmacodynamic action of modulating immunity via the HIF-1 α /PDHK-1 pathway [1] [3].

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References

1. Development and Validation of a Rapid and Simple UPLC ... [pmc.ncbi.nlm.nih.gov]
2. Determination of astragaloside III in rat plasma by liquid ... [pubmed.ncbi.nlm.nih.gov]
3. Exploration of the underlying mechanism of Astragaloside ... [pubmed.ncbi.nlm.nih.gov]

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